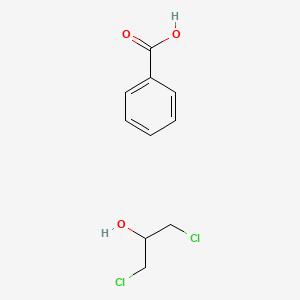

Benzoic acid;1,3-dichloropropan-2-ol

Description

Structure

2D Structure

Properties

CAS No. |

36847-76-4 |

|---|---|

Molecular Formula |

C10H12Cl2O3 |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

benzoic acid;1,3-dichloropropan-2-ol |

InChI |

InChI=1S/C7H6O2.C3H6Cl2O/c8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,(H,8,9);3,6H,1-2H2 |

InChI Key |

VGTKFOGVHOVDOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(C(CCl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Benzoic Acid; 1,3 Dichloropropan 2 Ol System and Its Derivatives

Strategies for Co-crystal Synthesis Involving Carboxylic Acids and Alcohols

Co-crystals are multi-component crystalline solids where the components, such as an active pharmaceutical ingredient (API) and a coformer, are held together by non-covalent interactions, typically hydrogen bonding. nih.gov The carboxyl group of benzoic acid and the hydroxyl group of an alcohol are excellent functional groups for forming robust supramolecular synthons, which are reliable structural motifs in crystal engineering. nih.gov The synthesis of co-crystals involving carboxylic acids and alcohols can be achieved through various techniques, each offering unique advantages in terms of control, scalability, and environmental impact.

Solvent-Assisted Co-crystallization Techniques

Solvent-assisted co-crystallization, often referred to as liquid-assisted grinding (LAG) or solvent-drop grinding, is a highly efficient mechanochemical method. nih.govresearchgate.net In this technique, a small, catalytic amount of a liquid is added to a solid mixture of the co-crystal components before or during grinding. nih.gov The solvent does not need to dissolve the components fully; instead, it acts as a lubricant, accelerating mass transfer and facilitating the molecular rearrangement necessary for co-crystal nucleation and growth. nih.govacs.org This method often leads to a more complete and faster reaction compared to neat grinding and can sometimes produce different polymorphic forms. rsc.org The choice of the liquid additive can be critical and is often based on its ability to mediate the interaction between the co-crystal formers. rsc.org

For the benzoic acid and 1,3-dichloropropan-2-ol system, LAG would involve grinding the two solid components with a few drops of a selected solvent. The choice of solvent could range from polar (e.g., methanol, water) to non-polar (e.g., toluene (B28343), xylenes), with each potentially influencing the reaction kinetics and the resulting solid form. researchgate.net

| Coformer | Stoichiometry (Benzoic Acid:Coformer) | Liquid Additive(s) | Reference |

|---|---|---|---|

| Meloxicam | 1:1 | Water, THF, Benzene, Toluene, Xylenes | researchgate.net |

| Diazabicyclo[2.2.2]octane (DABCO) | 2:1 | Not specified (Solvent-drop grinding) | rsc.org |

| 2-Aminopyrimidine | 2:1 | Not specified (Solvent-drop grinding) | rsc.org |

Mechanochemical Approaches for Multi-component Crystal Formation

Mechanochemistry involves the use of mechanical energy, such as grinding, milling, or shearing, to induce chemical transformations in the solid state. nih.govresearchgate.net Neat grinding (NG), which involves grinding the solid reactants together without any solvent, is the simplest form of this technique. nih.gov This approach is considered a green chemistry method due to the absence of bulk solvents. nih.gov Mechanical force initiates reactions by creating fresh surfaces, reducing particle size, and bringing reactants into close contact, thereby enabling the formation of intermolecular interactions required for co-crystallization. acs.org

However, neat grinding can sometimes result in incomplete reactions or lead to amorphous products. nih.gov The outcome of mechanochemical synthesis can be influenced by factors such as grinding time, frequency, and the type of milling equipment used (e.g., ball mill, mortar and pestle). acs.org For the benzoic acid and 1,3-dichloropropan-2-ol system, neat grinding would provide a solvent-free route to explore their potential for co-crystal formation.

| System | Technique | Key Finding | Reference |

|---|---|---|---|

| Praziquantel with various carboxylic acids | Ball Milling | New co-crystals were successfully obtained; process conditions like solvent volume and time were optimized. | acs.org |

| Nicotinamide with dicarboxylic acids | Neat Grinding, LAG | Mechanochemical methods were found to be superior to solution or melt crystallization for forming specific co-crystal stoichiometries. | rsc.org |

| Benzoic acid derivatives with N-containing bases | Neat Grinding | Grinding produced a different, denser polymorph of the benzoic acid/DABCO co-crystal compared to solution methods. | rsc.org |

Solution Crystallization for Controlled Co-crystal Growth

Solution crystallization is a traditional and widely used method for obtaining high-quality, single crystals suitable for structural analysis. mdpi.com This method relies on the differential solubility of the co-crystal and its individual components in a given solvent or solvent system. acs.org Common techniques include slow evaporation, cooling crystallization, and slurry crystallization.

Slow Evaporation: The components are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to supersaturation and subsequent crystallization of the most stable solid form. sysrevpharm.org The selection of a solvent in which both components have comparable solubility is crucial. nih.gov

Cooling Crystallization: A saturated solution of the components at a higher temperature is slowly cooled, reducing the solubility and inducing crystallization. mdpi.com

Slurry Crystallization: A suspension of the components is stirred in a solvent in which they have limited solubility. mdpi.comsysrevpharm.org The solvent mediates the transformation from the initial solid reactants to the more stable co-crystal product over time. sysrevpharm.org

For the benzoic acid and 1,3-dichloropropan-2-ol system, solution crystallization would require identifying a suitable solvent where both compounds are soluble and can interact to form a co-crystal upon reaching supersaturation. acs.orghumanjournals.com This method offers excellent control over crystal growth, allowing for the isolation of pure, well-defined crystals. mdpi.com

| Coformer | Method | Solvent(s) | Key Outcome | Reference |

|---|---|---|---|---|

| Theophylline | Slurry & Cooling Crystallization | Methanol/Water | Successfully prepared pure co-crystal, overcoming limitations of grinding and evaporation methods for scale-up. | mdpi.com |

| Cilnidipine | Solution Crystallization | Not specified | Formed a 1:1 co-crystal, confirmed by DSC and PXRD, which showed enhanced solubility. | humanjournals.com |

| Isonicotinamide | Reactive & Antisolvent Crystallization | Ethanol (B145695)/Water | Developed a continuous process to produce both 2:1 and 1:1 co-crystals by mixing solutions. | acs.org |

| Sodium Benzoate (B1203000) | Cooling Crystallization | Not specified | Studied the nucleation and crystal growth kinetics of the 2:1 co-crystal. | mdpi.com |

Esterification Reactions and Derivative Synthesis

Esterification is the formation of an ester from the reaction of a carboxylic acid and an alcohol, a process that results in the formation of a new covalent bond. This reaction is fundamentally different from co-crystallization, as it creates a new chemical entity rather than a multi-component solid.

Direct Esterification of Benzoic Acid with 1,3-Dichloropropan-2-ol

The direct esterification of benzoic acid with 1,3-dichloropropan-2-ol is a classic example of Fischer esterification. This reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst. chemguide.co.uk The reaction is reversible, and to achieve a high yield of the ester product, the equilibrium must be shifted to the right. tcu.edu This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing the water formed during the reaction, for instance, through azeotropic distillation. chemguide.co.uktcu.edu

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of 1,3-dichloropropan-2-ol. Subsequent proton transfers and the elimination of a water molecule yield the final ester, 1,3-dichloro-2-propyl benzoate.

Catalytic Systems in Esterification of Halogenated Alcohols with Aromatic Acids

The efficiency of esterification reactions is highly dependent on the catalyst used. While traditional methods rely on homogeneous mineral acids like concentrated sulfuric acid or dry hydrogen chloride gas, these can be corrosive and difficult to separate from the reaction mixture. chemguide.co.uk This has led to the development of a wide range of alternative catalytic systems.

Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages, including easier separation, potential for recycling, and reduced environmental impact. scispace.com Examples include macroporous polymeric acid catalysts, graphene oxide, and mixed metal oxides like H3PO4/TiO2-ZrO2, which have shown high activity and selectivity for the esterification of aromatic acids. scispace.comorganic-chemistry.org

Metal-Containing Catalysts: Certain metal compounds, such as those containing tin(II), are used as catalysts in industrial esterification processes. google.com These catalysts are effective but may require separation from the final product.

Activating Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification under milder conditions by activating the carboxylic acid. jocpr.com Other advanced coupling reagents have also been developed to promote efficient ester synthesis. organic-chemistry.org

For the esterification of a halogenated alcohol like 1,3-dichloropropan-2-ol, the choice of catalyst would depend on the desired reaction conditions (e.g., temperature, solvent) and scalability. Solid acid catalysts represent a particularly attractive option for developing a green and efficient synthetic process. scispace.comorganic-chemistry.org

| Catalyst | Reactants (Example) | Key Features/Conditions | Reference |

|---|---|---|---|

| H3PO4/TiO2-ZrO2 | Aromatic acids with various aliphatic alcohols | Solvent-free conditions, high yields, reusable catalyst. | scispace.com |

| Graphene Oxide | Wide range of aliphatic/aromatic acids and alcohols | Efficient, reusable heterogeneous catalyst. | organic-chemistry.org |

| Tin(II) compounds | Benzoic acid with C9 or C13 alcohols | Reaction involves removal of water by distillation; catalyst is filtered off post-reaction. | google.com |

| Macroporous polymeric acid | Carboxylic acids and alcohols | Effective at 50-80°C without water removal; suitable for flow chemistry. | organic-chemistry.org |

| DCC/DMAP | 3,5-dinitrobenzoic acid with a polymer-bound alcohol | Activates the carboxylic acid for reaction at 0-20°C. | jocpr.com |

Synthesis of Novel Azido (B1232118) Esters and Other Functional Derivatives from 1,3-Dichloropropan-2-ol and Benzoic Acid Derivatives

The synthesis of novel functional derivatives, particularly azido esters, from 1,3-dichloropropan-2-ol provides a pathway to energetic materials and other specialized chemicals. The process typically involves a two-step approach: the conversion of the chlorohydrin to an azido alcohol, followed by esterification with a carboxylic acid derivative.

A key intermediate, 1,3-diazidopropan-2-ol, is synthesized from 1,3-dichloropropan-2-ol via a halogen-azide exchange reaction. d-nb.info In a typical procedure, 1,3-dichloropropan-2-ol is treated with sodium azide (B81097) in water. The reaction is initiated at 0°C and gradually warmed to room temperature, proceeding for several hours to ensure complete substitution of the chlorine atoms with azido groups. d-nb.info

Once the azido alcohol is formed, it can be esterified with a carboxylic acid to yield the desired azido ester. For instance, research has demonstrated the direct coupling of 1,3-diazidopropan-2-ol with malonic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent. d-nb.info This reaction is carried out at room temperature and results in the formation of the corresponding bis(1,3-diazidopropyl) malonate in good yield. d-nb.info This methodology can be adapted for benzoic acid and its derivatives. The esterification would involve reacting 1,3-diazidopropan-2-ol with a selected benzoic acid derivative, likely using a carbodiimide (B86325) coupling agent or by converting the benzoic acid to a more reactive acyl chloride.

This synthetic route allows for the incorporation of the energetic azido groups from the 1,3-dichloropropan-2-ol backbone with the diverse functionalities available from various benzoic acid derivatives.

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of commodity chemicals like benzoic acid and 1,3-dichloropropan-2-ol to reduce environmental impact and enhance sustainability.

Exploration of Solar-Driven Electrochemical Processes for Benzoic Acid Synthesis

A significant advancement in the green synthesis of benzoic acid is the development of the Solar Thermal Electrochemical Process (STEP). rsc.orgresearchgate.net This method utilizes the full spectrum of solar energy to drive the oxidation of toluene to benzoic acid, eliminating the need for fossil fuel-based energy inputs. rsc.orgjlu.edu.cn

Research has demonstrated that the yield of benzoic acid from toluene using the STEP method is highly dependent on temperature. Using a platinum anode at an applied photopotential of 3 V, the conversion rate increases significantly with temperature. rsc.org More cost-effective anodes, such as graphite, have also been successfully employed, with one study reporting a yield of up to 51.6% at 90°C. jlu.edu.cn The use of a TiO2 nanotube photoanode in a solar thermal-electro-photo field has also been shown to improve toluene conversion and benzoic acid yield, reaching 62.6% and 26.1% respectively at 90°C. scispace.com

| Temperature (°C) | Reaction Conversion (%) |

|---|---|

| 30 | 3.9 |

| 60 | 12.4 |

| 90 | 32.0 |

Sustainable Routes for 1,3-Dichloropropan-2-ol Production from Glycerol (B35011)

The production of 1,3-dichloropropan-2-ol (1,3-DCP), a key intermediate for epichlorohydrin (B41342), has traditionally relied on propylene, a non-renewable feedstock. researchgate.net A more sustainable route involves the hydrochlorination of glycerol, which is a readily available byproduct of biodiesel production. researchgate.netresearchgate.netccsenet.org This process aligns with green chemistry principles by utilizing a renewable feedstock to produce a valuable chemical.

The reaction involves treating glycerol with a chlorinating agent, such as aqueous hydrogen chloride, typically in the presence of a carboxylic acid catalyst. researchgate.net The process is generally carried out in a batch reactor at temperatures ranging from 90-120°C. researchgate.net The reaction proceeds in two steps, first forming monochloropropane-diols and then the desired dichloropropanols, with 1,3-DCP being the major isomer formed. researchgate.net

Various carboxylic acids have been studied as catalysts to improve the reaction rate and selectivity towards 1,3-DCP. Studies have shown that the choice of catalyst significantly impacts the product distribution. researchgate.net For example, in one study comparing acetic acid, lactic acid, malonic acid, and propionic acid, malonic acid provided the highest selectivity for 1,3-dichloropropan-2-ol. researchgate.net Optimal conditions were identified as a temperature of 110°C, a glycerol to HCl molar ratio of 1:24, and a reaction time of 3 hours with malonic acid as the catalyst. researchgate.net

| Catalyst | Glycerol Conversion after 3h (%) | Selectivity to 1,3-DCP at 3h (%) | Final 1,3-DCP in Product Mix (%) |

|---|---|---|---|

| Acetic Acid | 99.23 | 13.95 | 67.82 |

| Lactic Acid | 97.83 | 11.41 | 66.95 |

| Malonic Acid | 99.10 | 44.34 | 73.31 |

| Propionic Acid | 96.56 | 28.96 | 73.75 |

This valorization of crude glycerol represents an atom-efficient and environmentally conscious alternative to traditional synthetic routes. researchgate.net

Supramolecular Interactions and Crystal Engineering of Benzoic Acid Halogenated Alcohol Systems

Hydrogen Bonding Networks in Co-crystalline Assemblies

General principles of co-crystallization frequently involve robust hydrogen bonding.

Halogen Bonding and Other Non-Covalent Interactions

The presence of chlorine atoms suggests the possibility of other significant intermolecular forces.

Crystal Polymorphism and Phase Transitions in Multi-component Systems

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical aspect of crystal engineering. Different polymorphs of a co-crystal can exhibit distinct physical properties. The study of polymorphism and phase transitions requires specific experimental data from techniques such as X-ray diffraction and thermal analysis (e.g., DSC), which are not available for the benzoic acid and 1,3-dichloropropan-2-ol system. Therefore, any discussion of its potential polymorphic forms or phase behavior would be entirely theoretical.

Impact of Co-crystallization on Molecular Conformation and Packing of Benzoic acid;1,3-dichloropropan-2-ol

Extensive searches for scientific literature detailing the co-crystallization of benzoic acid and 1,3-dichloropropan-2-ol have yielded no specific studies on this particular system. While research on the supramolecular interactions and crystal engineering of benzoic acid with various other compounds is prevalent, the specific pairing with 1,3-dichloropropan-2-ol does not appear to have been reported in the available scientific literature.

Therefore, a detailed analysis and the generation of data tables concerning the molecular conformation and packing of a "this compound" co-crystal cannot be provided at this time. Further experimental research, including single-crystal X-ray diffraction studies, would be required to elucidate the structural characteristics of this potential co-crystal.

Advanced Spectroscopic and Diffractional Characterization

Single-Crystal X-ray Diffraction Analysis of Co-crystals and Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For co-crystals of benzoic acid, this technique offers unambiguous evidence of their formation and provides precise details of their molecular architecture. nih.gov

The initial step in SCXRD analysis involves determining the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice—and the space group, which describes the symmetry elements of the crystal. For instance, pure benzoic acid crystallizes in the monoclinic space group P2₁/c. researchgate.net Co-crystals formed with other molecules, known as coformers, often crystallize in common space groups like P2₁/c, P-1, or C2/c. nih.govresearchgate.netmdpi.com In a hypothetical co-crystal of benzoic acid and 1,3-dichloropropan-2-ol, SCXRD would precisely define these fundamental crystallographic parameters, which are essential for the complete structure solution.

Table 1: Representative Unit Cell Parameters for Benzoic Acid Derivatives and Co-crystals

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Benzoic Acid | Monoclinic | P2₁/c | 5.511 | 5.148 | 21.96 | 97.4 |

| Chlordiazepoxide-p-Aminobenzoic Acid Co-crystal | Monoclinic | P2₁/n | 12.34 | 13.98 | 13.01 | 114.1 |

| Lorazepam-Nicotinamide Co-crystal | Monoclinic | P2₁/c | 10.99 | 5.67 | 33.32 | 93.9 |

Note: Data are illustrative and sourced from studies on benzoic acid and related co-crystals. nih.gov Specific data for the title compound is not available.

A primary goal of co-crystallization is to create novel supramolecular structures through specific, non-covalent interactions. SCXRD is unparalleled in its ability to map these interactions. In benzoic acid systems, the most prevalent supramolecular motif is the carboxylic acid dimer, where two benzoic acid molecules are linked by a pair of strong O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net

When benzoic acid forms a co-crystal with a molecule like 1,3-dichloropropan-2-ol, which contains a hydroxyl group, new hydrogen bonding patterns are expected. SCXRD would reveal the precise nature of these contacts, such as hydrogen bonds between the carboxylic acid group of benzoic acid and the hydroxyl group of 1,3-dichloropropan-2-ol. The analysis also details other weaker interactions, such as C-H···O, C-H···π, and halogen bonds, which collectively stabilize the crystal packing. nih.govmdpi.com

Powder X-ray Diffraction for Polymorph Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials and is widely used in pharmaceutical sciences. units.it Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on microcrystalline powders. units.it

Each crystalline solid produces a unique PXRD pattern, which serves as a fingerprint for that specific phase. This technique is therefore invaluable for identifying different polymorphic forms—crystals of the same compound that have different lattice arrangements. researchgate.net In the context of the "benzoic acid; 1,3-dichloropropan-2-ol" co-crystal, PXRD would be used to:

Confirm Co-crystal Formation: The PXRD pattern of the co-crystal will be distinctly different from the patterns of the individual starting materials (benzoic acid and 1,3-dichloropropan-2-ol) or their simple physical mixture. mdpi.com

Assess Purity: The absence of peaks corresponding to the starting materials in the co-crystal's diffractogram indicates a high degree of purity.

Identify Polymorphism: Different methods of preparation can sometimes lead to different polymorphic forms of the co-crystal, each with a unique PXRD pattern. ucl.ac.uk

Monitor Phase Transformations: Variable-temperature PXRD (VT-PXRD) can be used to study the stability of the co-crystal and monitor for any phase transitions upon heating or cooling. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Structural Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are particularly sensitive to the formation of hydrogen bonds, making them ideal for studying co-crystals. researchgate.net

For benzoic acid, the formation of carboxylic acid dimers results in very characteristic features in its IR spectrum. The O-H stretching vibration of the carboxylic acid group appears as a very broad absorption band in the range of approximately 2500 to 3300 cm⁻¹. docbrown.info The C=O stretching vibration is typically observed around 1700 cm⁻¹. researchgate.netias.ac.in

Upon formation of a co-crystal with 1,3-dichloropropan-2-ol, the hydrogen bonding environment is altered. If the carboxylic acid dimer is disrupted in favor of a new hydrogen bond between the acid and the alcohol, significant shifts in the positions and shapes of the O-H and C=O stretching bands would be expected. These spectral changes serve as strong evidence for the formation of the co-crystal and provide insight into the new supramolecular structure. researchgate.net Raman spectroscopy offers complementary information, particularly for symmetric vibrations and skeletal modes that may be weak in the IR spectrum. ias.ac.in

Table 2: Typical Vibrational Frequencies for Benzoic Acid Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observations |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Very broad due to hydrogen bonding in dimers. docbrown.info |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp peaks. |

| Carbonyl C=O | Stretching | ~1700 | Strong absorption, sensitive to hydrogen bonding. researchgate.net |

| C-O | Stretching | 1200 - 1320 | Strong absorption. |

Note: These are general ranges for benzoic acid; specific values can shift upon co-crystal formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Interactions and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, primarily in the solution state. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For a mixture of benzoic acid and 1,3-dichloropropan-2-ol, ¹H NMR would be used to monitor changes in chemical shifts upon interaction. The most informative signal would be the acidic proton of the benzoic acid carboxyl group, which is typically a broad singlet far downfield (>10 ppm). docbrown.inforsc.org The chemical shift of this proton is highly sensitive to hydrogen bonding. The formation of hydrogen bonds with 1,3-dichloropropan-2-ol in solution would lead to a change in its chemical shift. Similarly, the hydroxyl proton of 1,3-dichloropropan-2-ol would also be affected.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of benzoic acid (~172 ppm) is particularly sensitive to its electronic environment. docbrown.info The carbons in 1,3-dichloropropan-2-ol, specifically the carbon bearing the hydroxyl group (CH-OH, ~70 ppm) and the carbons bearing the chlorine atoms (CH₂-Cl, ~46 ppm), would provide a characteristic pattern. researchgate.net Changes in these chemical shifts can indicate intermolecular interactions in solution that are precursors to co-crystal formation. ucl.ac.uk

Table 3: Expected ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|---|

| Benzoic Acid | Carboxyl (C=O) | ~172 |

| Aromatic (C-COOH) | ~129 | |

| Aromatic (ortho, meta, para) | 128 - 134 | |

| 1,3-Dichloropropan-2-ol | CH-OH | ~70 |

| CH₂-Cl | ~46 |

Note: Values are approximate and depend on the solvent used. docbrown.inforesearchgate.net

Mass Spectrometry Techniques for Compositional Verification in Complex Mixtures

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and can provide structural information through analysis of fragmentation patterns.

In the analysis of a "benzoic acid; 1,3-dichloropropan-2-ol" sample, MS would be employed to verify the presence of both components.

Benzoic Acid (C₇H₆O₂): The molecular weight is approximately 122.12 g/mol . In electron ionization (EI) mass spectrometry, benzoic acid typically shows a strong molecular ion peak [M]⁺ at m/z 122. docbrown.info Key fragments include the loss of a hydroxyl group (-OH) to give the benzoyl cation at m/z 105 (often the base peak), and the subsequent loss of carbon monoxide (-CO) to give the phenyl cation at m/z 77. docbrown.infofu-berlin.de

1,3-Dichloropropan-2-ol (C₃H₆Cl₂O): The molecular weight is approximately 128.98 g/mol . nih.gov Due to the presence of two chlorine atoms, its mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes). nih.gov

By using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a complex mixture can be separated, and the individual components identified by their mass spectra, thus confirming the composition of the sample. researchgate.net

Computational and Theoretical Studies of Benzoic Acid; 1,3 Dichloropropan 2 Ol Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the benzoic acid and 1,3-dichloropropan-2-ol system, DFT calculations would be employed to determine the most stable three-dimensional arrangement of the two molecules when they interact, a process known as geometry optimization.

The primary mode of interaction is expected to be a hydrogen bond between the carboxylic acid group of benzoic acid (the hydrogen bond donor) and the hydroxyl group of 1,3-dichloropropan-2-ol (the hydrogen bond acceptor), or vice-versa. DFT calculations can predict the bond lengths, bond angles, and dihedral angles of this hydrogen-bonded complex. These geometric parameters provide fundamental insights into the strength and nature of the interaction. For instance, a shorter hydrogen bond distance typically indicates a stronger interaction. DFT also provides the electronic energy of the complex, which, when compared to the energies of the individual molecules, allows for the calculation of the interaction energy. Recent studies on other benzoic acid systems have successfully used DFT to elucidate similar intermolecular interactions. cranfield.ac.uk

A typical DFT study of the benzoic acid; 1,3-dichloropropan-2-ol complex would yield data such as those outlined in the following table:

| Parameter | Description | Significance |

| Interaction Energy (kcal/mol) | The energy difference between the complex and the individual, non-interacting molecules. | Indicates the thermodynamic stability of the complex. A more negative value suggests a more stable interaction. |

| Hydrogen Bond Length (Å) | The distance between the hydrogen atom of the donor group and the oxygen atom of the acceptor group (e.g., O-H···O). | A key indicator of the strength of the hydrogen bond. Shorter distances generally imply stronger bonds. |

| Key Bond Angles (degrees) | The angle formed by the atoms involved in the hydrogen bond (e.g., O-H-O). | An angle close to 180° is indicative of a strong, linear hydrogen bond. |

| Dihedral Angles (degrees) | The relative orientation of the phenyl ring of benzoic acid and the carbon backbone of 1,3-dichloropropan-2-ol. | Describes the three-dimensional conformation of the complex and steric effects. |

| HOMO-LUMO Energy Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the electronic stability and reactivity of the complex. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting and understanding intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP surface indicate regions of varying electrostatic potential.

For benzoic acid and 1,3-dichloropropan-2-ol, an MEP analysis would be performed on the optimized geometries of the individual molecules.

Benzoic Acid: The MEP would show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen of the carboxylic acid group, indicating a site susceptible to electrophilic attack or hydrogen bond donation. A region of positive potential (typically colored blue) would be located on the hydroxyl hydrogen, identifying it as a hydrogen bond donor site.

1,3-Dichloropropan-2-ol: The MEP for this molecule would show a negative potential region around the hydroxyl oxygen, making it a likely hydrogen bond acceptor site. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor. The chlorine atoms would also influence the electrostatic potential distribution.

By examining the MEP surfaces of both molecules, researchers can predict the most probable sites of interaction. The positive region of one molecule will be attracted to the negative region of the other, providing a rational basis for the geometry of the intermolecular complex.

Intermolecular Interaction Energy Calculations (e.g., Symmetry-Adapted Perturbation Theory - SAPT)

While DFT can provide a total interaction energy, Symmetry-Adapted Perturbation Theory (SAPT) offers a more detailed understanding by decomposing the interaction energy into physically meaningful components. researchgate.netq-chem.com This method treats the interaction between two molecules as a perturbation and calculates the various contributions to the total interaction energy separately.

For the benzoic acid; 1,3-dichloropropan-2-ol complex, a SAPT analysis would quantify the following components:

Electrostatics: The classical Coulombic interaction between the static charge distributions of the two molecules. This is expected to be a significant attractive force due to the polar nature of the carboxylic acid and hydroxyl groups.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the two molecules overlap.

Induction (or Polarization): The attractive interaction resulting from the distortion of the electron cloud of one molecule by the static charge distribution of the other.

Dispersion (or London Forces): An attractive interaction arising from the correlated fluctuations of electrons in the two molecules. This is a quantum mechanical effect and is important for all intermolecular interactions.

A SAPT analysis provides a quantitative breakdown of the forces holding the complex together, allowing for a deeper understanding of the nature of the bonding.

| Energy Component | Description | Expected Contribution for Benzoic Acid; 1,3-Dichloropropan-2-ol |

| Electrostatics | Interaction between the permanent multipoles of the molecules. | Strong and attractive, due to hydrogen bonding. |

| Exchange | Short-range repulsion due to overlapping electron clouds. | Repulsive, balancing the attractive forces. |

| Induction | Polarization of one molecule by the other. | Moderately attractive. |

| Dispersion | Correlated electron fluctuations. | Attractive, contributing significantly to the overall stability. |

| Total SAPT Energy | The sum of all the above components. | A negative value indicating a stable complex. |

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of benzoic acid and 1,3-dichloropropan-2-ol, either as an isolated pair in a solvent or in a simulated crystal lattice, would provide insights into the dynamic behavior of their interaction.

In a simulated liquid phase (e.g., in a solvent like ethanol (B145695) or water), MD simulations could reveal:

The stability and lifetime of the hydrogen-bonded complex.

The preferred orientations of the two molecules with respect to each other over time.

The influence of solvent molecules on the interaction.

The potential for the molecules to aggregate or self-assemble.

For a potential co-crystal, MD simulations at different temperatures could be used to study the stability of the crystal lattice, the nature of molecular motions within the crystal, and the prediction of phase transitions. Such simulations have been effectively used to study the aggregation of benzoic acid in confined spaces. rsc.orgrsc.org

Key parameters that would be analyzed from an MD simulation include:

Radial Distribution Functions (RDFs): To determine the probability of finding one molecule at a certain distance from another.

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds.

Root Mean Square Deviation (RMSD): To assess the stability of the complex or crystal structure over time.

Prediction of Co-crystal Formation Propensity and Stability

The formation of a co-crystal between benzoic acid and 1,3-dichloropropan-2-ol is a possibility that can be explored computationally. Several methods are used to predict the likelihood of co-crystal formation.

One common approach is based on the hydrogen-bond propensity , which statistically analyzes the likelihood of different functional groups forming hydrogen bonds with each other. mdpi.com Given that both benzoic acid and 1,3-dichloropropan-2-ol have strong hydrogen bond donor and acceptor sites, the propensity for them to form a co-crystal is significant.

Another method involves the calculation of the lattice energy of the hypothetical co-crystal and comparing it to the lattice energies of the individual crystalline components. If the co-crystal lattice is thermodynamically more stable, its formation is favored. These lattice energy calculations can be performed using solid-state DFT or specialized force fields.

Computational screening methods, which use molecular descriptors to predict co-crystal formation, are also becoming increasingly common. brieflands.comrsc.org These methods would use descriptors for benzoic acid and 1,3-dichloropropan-2-ol to predict their compatibility in a co-crystal lattice.

| Prediction Method | Key Parameters | Application to Benzoic Acid; 1,3-Dichloropropan-2-ol |

| Hydrogen-Bond Propensity | Statistical likelihood of hydrogen bond formation between the carboxylic acid and hydroxyl groups. | High propensity is expected due to the complementary nature of the functional groups. |

| Lattice Energy Calculations | Calculated lattice energy of the putative co-crystal vs. the individual components. | A lower lattice energy for the co-crystal would suggest its formation is thermodynamically favorable. |

| Molecular Complementarity | Shape and chemical complementarity of the two molecules. | The relative sizes and shapes of the molecules would be analyzed to see if they can pack efficiently in a crystal lattice. |

Reaction Kinetics and Mechanistic Investigations Involving 1,3 Dichloropropan 2 Ol and Benzoic Acid

Kinetics of Esterification Reactions with Benzoic Acid Derivatives

The reaction between an alcohol and a carboxylic acid to form an ester, known as Fischer esterification, is a cornerstone of organic synthesis. byjus.commasterorganicchemistry.com The esterification of 1,3-dichloropropan-2-ol with benzoic acid is an acid-catalyzed, reversible nucleophilic acyl substitution. libretexts.org The reaction mechanism involves the initial protonation of the benzoic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgoit.edu The alcohol (1,3-dichloropropan-2-ol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. oit.edu Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.commasterorganicchemistry.com

Kinetic studies on the esterification of benzoic acid with various alcohols, such as butanol and ethanol (B145695), reveal that the reaction typically follows first-order kinetics with respect to the carboxylic acid. researchgate.netresearchgate.net While specific kinetic parameters for the reaction with 1,3-dichloropropan-2-ol are not extensively documented, data from analogous systems provide valuable insights. For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has calculated activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. researchgate.net

The reaction rate is significantly influenced by the catalyst used. Studies comparing different catalysts for benzoic acid esterification have shown that deep eutectic solvents (DES) can exhibit higher catalytic activity than traditional solid acid catalysts like Amberlyst 15 or certain ionic liquids. dergipark.org.tr

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol Data derived from studies on analogous systems.

| Parameter | Value | Reaction |

|---|---|---|

| Activation Energy (Ea) | 58.40 kJ·mol⁻¹ | Forward |

| Activation Energy (Ea) | 57.70 kJ·mol⁻¹ | Reverse |

| Thermal Effect (ΔH) | 622 J·mol⁻¹ | Overall |

Nucleophilic Substitution Reactions (S\N1/S\N2) of 1,3-Dichloropropan-2-ol in Acidic Environments

In an acidic environment, the hydroxyl group of 1,3-dichloropropan-2-ol can be protonated, converting it into a good leaving group (water). This activation facilitates nucleophilic substitution at the secondary carbon. The reaction can proceed via either an S\N1 or S\N2 mechanism, depending on the reaction conditions and the nucleophile. byjus.comorganic-chemistry.org

The S\N2 (substitution nucleophilic bimolecular) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This mechanism results in an inversion of stereochemistry at the reaction center. ucsd.edu S\N2 reactions are favored by strong nucleophiles and polar aprotic solvents. libretexts.org Given that 1,3-dichloropropan-2-ol is a secondary alcohol, the S\N2 pathway is sterically accessible, although less so than for a primary alcohol. The presence of electron-withdrawing chlorine atoms can also influence the electrophilicity of the carbon center.

The S\N1 (substitution nucleophilic unimolecular) mechanism is a two-step process. The first, rate-determining step is the departure of the leaving group to form a carbocation intermediate. byjus.com The nucleophile then attacks the planar carbocation in the second step. ucsd.edu This mechanism typically leads to a racemic mixture of products if the carbon is chiral. ucsd.edu S\N1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and are more common for tertiary substrates due to the higher stability of tertiary carbocations. byjus.comlibretexts.org For 1,3-dichloropropan-2-ol, the formation of a secondary carbocation is less favorable than a tertiary one, but can be promoted under strongly acidic conditions with weak nucleophiles.

When benzoic acid is present, the benzoate (B1203000) anion or benzoic acid itself can act as a nucleophile, potentially attacking the protonated alcohol. The direct preparation of 1,3-dichloropropan-2-ol from glycerol (B35011) and HCl in the presence of an acetic acid catalyst has been shown to proceed via an S\N2 mechanism. researchgate.net This suggests that under similar acidic conditions, reactions involving the hydroxyl group of 1,3-dichloropropan-2-ol are likely to favor an S\N2 pathway.

Table 2: Comparison of S\N1 and S\N2 Reaction Characteristics for 1,3-Dichloropropan-2-ol

| Feature | S\N1 Mechanism | S\N2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

Dehydrohalogenation Mechanisms of 1,3-Dichloropropan-2-ol

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. youtube.com In the case of 1,3-dichloropropan-2-ol, intramolecular dehydrochlorination leads to the formation of epichlorohydrin (B41342). This reaction is most efficiently carried out in the presence of a base, which abstracts a proton from the hydroxyl group, forming an alkoxide. The resulting alkoxide ion then acts as an internal nucleophile, displacing an adjacent chloride ion in an intramolecular S\N2 reaction to form the epoxide ring. researchgate.net

Kinetic studies of the dehydrochlorination of 1,3-dichloropropan-2-ol with sodium hydroxide (B78521) show that the reaction is very rapid. researchgate.net It has been demonstrated that 1,3-dichloropropan-2-ol is significantly more reactive in this process than its isomer, 2,3-dichloro-1-propanol (B139626). researchgate.netresearchgate.net The reaction is typically performed in an aqueous solution, and the product, epichlorohydrin, can be continuously removed by steam stripping to maximize yield and minimize side reactions like hydrolysis. researchgate.netbibliotekanauki.pl

While this reaction is predominantly base-catalyzed, the potential for elimination must be considered in any reaction involving 1,3-dichloropropan-2-ol, especially at elevated temperatures. However, in an acidic environment, such as in the presence of benzoic acid, dehydrohalogenation is not a favored pathway. The conditions that favor esterification or nucleophilic substitution (acid catalysis) are generally opposite to those that promote dehydrohalogenation (base catalysis).

Influence of Reaction Conditions (Temperature, pH, Catalysts) on Product Distribution

The distribution of products from the reaction of 1,3-dichloropropan-2-ol and benzoic acid is highly dependent on the reaction conditions.

Temperature: Higher temperatures generally increase the rates of all possible reactions. For Fischer esterification, temperatures are often elevated to speed up the reaction and to help remove the water byproduct, shifting the equilibrium toward the products. dergipark.org.tr For example, the synthesis of 1,3-dichloropropan-2-ol from glycerol is typically conducted at temperatures between 90-120 °C. researchgate.net However, very high temperatures can also promote undesirable side reactions, including elimination or decomposition.

pH (Acidity/Basicity): The pH of the reaction medium is a critical determinant of the reaction pathway.

Acidic Conditions (low pH): An acidic catalyst is required for Fischer esterification. masterorganicchemistry.com It also activates the hydroxyl group of 1,3-dichloropropan-2-ol for nucleophilic substitution. Therefore, in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid), the formation of the benzoate ester is the expected primary reaction.

Basic Conditions (high pH): A basic medium promotes the dehydrochlorination of 1,3-dichloropropan-2-ol to form epichlorohydrin. researchgate.net Esterification does not occur under these conditions; instead, the benzoic acid would be deprotonated to the unreactive carboxylate anion.

Catalysts: The choice of catalyst is crucial.

Acid Catalysts: Strong protic acids or Lewis acids are effective for esterification. As mentioned, deep eutectic solvents containing acidic components like p-toluenesulfonic acid have shown high catalytic activity for the esterification of benzoic acid. dergipark.org.tr

Base Catalysts: Strong bases like NaOH or Ca(OH)₂ are used to catalyze dehydrochlorination. researchgate.netresearchgate.net

By carefully controlling these conditions, the reaction can be directed toward the desired product, whether it be the ester, a product of nucleophilic substitution, or epichlorohydrin via dehydrohalogenation.

Elucidation of Transition States and Reaction Pathways

Understanding the transition states and reaction pathways provides a deeper insight into the mechanisms governing the reactions of 1,3-dichloropropan-2-ol and benzoic acid.

Esterification Pathway: The Fischer esterification proceeds through a well-established pathway involving a tetrahedral intermediate. libretexts.orgoit.edu Following the initial acid-catalyzed protonation of the benzoic acid, the nucleophilic attack by the alcohol leads to a high-energy tetrahedral transition state, which then collapses into the tetrahedral intermediate. A series of proton transfers allows for the elimination of water, passing through another transition state to form the protonated ester, which is finally deprotonated. Computational studies, such as Density Functional Theory (DFT), can be used to model the energies of these intermediates and transition states, confirming the favorability of this pathway under acidic conditions. mdpi.com

S\N2 Pathway: The transition state for an S\N2 reaction involving 1,3-dichloropropan-2-ol would feature a pentacoordinate carbon atom. Here, the nucleophile (e.g., benzoate) forms a partial bond to the carbon, while the leaving group (protonated hydroxyl group) has a partially broken bond. ucsd.edu This is a concerted process with a single transition state. The geometry requires a "backside attack" where the nucleophile approaches from the side opposite the leaving group.

Dehydrochlorination Pathway: The base-catalyzed dehydrochlorination to epichlorohydrin also proceeds via an S\N2-type mechanism, but it is intramolecular. The transition state involves the formation of the three-membered epoxide ring as the C-Cl bond is broken. DFT simulations of the related reaction of 2,3-dichloro-1-propanol have been used to elucidate this mechanism, showing a first step of proton abstraction by the base, followed by the intramolecular ring-closing substitution. doi.org This pathway is characterized by a relatively low activation energy, consistent with the observed high reaction rates.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis) of Halogenated Compounds

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily hydrolysis and photolysis. These mechanisms are significant for halogenated compounds like 1,3-DCP.

Hydrolysis Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for halogenated hydrocarbons can be influenced by factors such as pH and temperature. nih.govepa.gov While specific hydrolysis rate data for 1,3-DCP is limited, studies on related compounds like 1,3-dichloropropene (B49464) show it hydrolyzes rapidly in water, with a half-life of 9.8 days at 20°C. nih.gov The reaction is pH-dependent, being inhibited by low pH and favored by high pH. nih.gov In industrial contexts, 1,3-DCP itself can be a product of the hydrolysis of epichlorohydrin (B41342), a major raw material in the chemical industry. nih.gov Conversely, the hydrolysis of dichlorohydrins has been utilized in the production of synthetic glycerol (B35011). nih.gov

Photolysis Photolysis is the decomposition of molecules by light. The photochemical oxidation of 1,3-DCP in aqueous solutions has been studied, demonstrating its susceptibility to this degradation pathway. nih.gov In one study, the reaction was carried out in a batch recycle reactor using UV radiation from a low-pressure mercury lamp with hydrogen peroxide (H₂O₂) as an oxidant. nih.gov This process achieved the complete degradation of 1,3-DCP, with total organic carbon (TOC) removal reaching as high as 80%. nih.gov

Further research into the photocatalytic oxidation of 1,3-DCP utilized immobilized titanium dioxide (TiO₂) as a catalyst in addition to UV radiation and H₂O₂. nih.govnu.edu.kz This method also proved effective in degrading the parent compound. nih.govnu.edu.kz These studies indicate that photolysis, particularly advanced oxidation processes, is a viable mechanism for the removal of 1,3-DCP from contaminated water. nih.gov

Biotic Degradation Pathways of 1,3-Dichloropropan-2-ol (e.g., Microbial Dechlorination)

Biotic degradation, particularly through microbial action, is a crucial pathway for the environmental breakdown of 1,3-DCP. Several bacterial strains have been identified that can utilize this compound, typically through enzymatic dechlorination.

Two distinct degradation pathways have been identified in Corynebacterium sp. strain N-1074. nih.gov These are catalyzed by two groups of isoenzymes, a halohydrin hydrogen-halide-lyase and an epoxide hydrolase, which metabolize 1,3-DCP into intermediates such as epichlorohydrin and glycidol. nih.gov Similarly, Agrobacterium radiobacter strain AD1 can use 1,3-DCP as a sole source of carbon, following a similar degradation pathway. nih.govnih.gov

Another key organism is Arthrobacter sp. strain PY1, which was isolated from a soil sample of a chemical plant. jst.go.jpjst.go.jp This bacterium demonstrated the ability to completely degrade 1,3-DCP at a concentration of 1000 mg/L within seven days. jst.go.jpresearchgate.net The degradation capability was inducible by the presence of 1,3-DCP. jst.go.jpjst.go.jp The enzyme responsible, a 1,3-DCP-degrading dehalogenase (Deh-PY1), was purified and characterized. jst.go.jp

| Parameter | Value |

|---|---|

| Molecular Weight (Subunit) | 20 kDa |

| Structure | Tetramer |

| Optimal pH | 9.5 - 10.5 |

| Optimal Temperature | 40-50°C |

| Km | 2.67 mM |

| Vmax | 7.81 µmol/min/mg |

Environmental Fate Modeling for Halogenated Organic Compounds

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals released into the environment. researchgate.net For halogenated organic compounds like 1,3-DCP, these models integrate data on physical-chemical properties and degradation rates to estimate concentrations in various environmental compartments such as air, water, soil, and sediment. researchgate.net

Several types of models are used, including fugacity-based models and those employing Markov chain principles. researchgate.net

Fugacity Models: These models describe the partitioning of a chemical between different environmental media based on its "escaping tendency" or fugacity. Models like ChemCAN, SimpleBox, and BETR fall into this category. researchgate.net

Markov Chain Models: This approach uses transition probabilities to describe the movement and transformation of a substance between different states or compartments over time. researchgate.net

These models address key environmental processes such as persistence, reactivity, degradation (both abiotic and biotic), migration in groundwater, and bioaccumulation. researchgate.net For a volatile compound like 1,3-DCP, models would predict significant partitioning to the atmosphere from soil and surface waters, followed by atmospheric degradation. who.intepa.gov The models also account for removal from water and soil via hydrolysis and microbial biodegradation. who.intnih.gov

Transformation Products and their Chemical Characterization

The degradation of 1,3-DCP through both abiotic and biotic pathways results in the formation of various transformation products. The identification and characterization of these products are essential for understanding the complete environmental fate of the parent compound.

Abiotic Transformation Products Studies on the photochemical oxidation of 1,3-DCP have identified several intermediate and end products. nih.gov The characterization of these compounds was typically performed using gas chromatography-mass spectrometry (GC-MS) for organic intermediates and ion chromatography for organic acids and inorganic ions. nih.gov

| Product Name | Chemical Formula | Class |

|---|---|---|

| Chloride ion | Cl⁻ | Inorganic Ion |

| Formic acid | HCOOH | Organic Acid |

| Acetic acid | CH₃COOH | Organic Acid |

| Chloroacetic acid | CH₂ClCOOH | Organic Acid |

| 1,3-Dichloro-2-propanone | C₃H₄Cl₂O | Ketone |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acyl Halide |

Biotic Transformation Products Microbial degradation of 1,3-DCP yields different sets of intermediates. The pathway in Corynebacterium sp. involves the formation of epichlorohydrin, which is subsequently converted to glycidol. nih.gov Metabolism studies in rats have also identified β-chlorolactate and mercapturic acid derivatives as urinary metabolites, indicating oxidative pathways and conjugation with glutathione. nih.govnih.gov

Advanced Analytical Methodologies for Trace Analysis and Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile and volatile organic compounds. Its high separation efficiency, coupled with the sensitive and specific detection provided by mass spectrometry, makes it ideal for identifying and quantifying trace amounts of benzoic acid and 1,3-dichloropropan-2-ol in complex matrices.

For 1,3-dichloropropan-2-ol (1,3-DCP), GC-MS is a primary method for its determination in foodstuffs where it can form as a contaminant during processing. nih.gov Methods have been developed for its sensitive detection in matrices like soy sauce and river water. nih.govresearchgate.netnih.gov A rapid analytical method for 1,3-DCP in river water involved extraction with ethyl acetate (B1210297) followed by direct GC-MS analysis, achieving a method quantification limit of 0.1 µg/L. researchgate.netnih.gov For food matrices, highly selective and sensitive methods allow for the determination of 1,3-DCP at parts-per-billion levels. nih.gov

Benzoic acid, due to its lower volatility, often requires derivatization to be amenable to GC-MS analysis. The technique is frequently applied for its determination in various samples, including fruit juices, where it is used as a preservative. researchgate.net A validated GC-MS method for benzoic acid in fruit juice demonstrated a limit of detection of 0.05 µg/g and a limit of quantitation of 0.1 µg/g, with recoveries ranging from 98% to 105%.

| Compound | Matrix | Sample Preparation | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) |

|---|---|---|---|---|---|

| Benzoic Acid | Fruit Juice | Chloroform Extraction | 0.05 µg/g | 0.1 µg/g | 98 - 105 |

| 1,3-Dichloropropan-2-ol | River Water | Ethyl Acetate Extraction | - | 0.1 µg/L | 105 ± 3 |

| 1,3-Dichloropropan-2-ol | Soy Sauce | Derivatization with HFBA | - | ~5 µg/kg | 77 |

| 1,3-Dichloropropan-2-ol | Food | Derivatization with HFBA | 0.2 µg/kg | 0.6 µg/kg | - |

Derivatization is a chemical modification process used to convert an analyte into a substance that has improved chromatographic properties, such as increased volatility and thermal stability, or enhanced detectability. fujifilm.commt.com This is particularly crucial for polar compounds like benzoic acid and 1,3-dichloropropan-2-ol to achieve good peak shape and sensitivity in GC-MS.

For benzoic acid, silylation is the most common derivatization strategy. thermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. nih.gov This conversion into a less polar and more volatile TMS-ester significantly improves its gas chromatographic behavior.

The analysis of 1,3-dichloropropan-2-ol also benefits greatly from derivatization, which not only enhances volatility but also introduces moieties that provide high-molecular-weight ion fragments in the mass spectrum, reducing interference from the sample matrix. Heptafluorobutyric anhydride (B1165640) (HFBA) is a widely used reagent that reacts with the hydroxyl group of 1,3-DCP. nih.govnih.gov This acylation reaction forms a heptafluorobutyrate derivative, which is highly volatile and provides excellent sensitivity. Another approach involves silylation with reagents like BSTFA, which has been successfully applied in a one-step pressurized liquid extraction and in-situ derivatization method for chloropropanols in bakery foods. nih.gov

| Analyte | Derivatization Type | Reagent | Purpose |

|---|---|---|---|

| Benzoic Acid | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape |

| 1,3-Dichloropropan-2-ol | Acylation | Heptafluorobutyric anhydride (HFBA) | Increase volatility, enhance sensitivity, provide high m/z fragments |

| 1,3-Dichloropropan-2-ol | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, enable in-situ derivatization |

For volatile analytes like 1,3-dichloropropan-2-ol, headspace analysis is a powerful sample preparation technique that avoids the laborious and time-consuming solvent extraction steps. nih.gov This technique involves analyzing the vapor phase (headspace) in equilibrium with the solid or liquid sample in a sealed vial.

Automated headspace GC-MS is a rapid and sensitive method for determining 1,3-DCP in food products like soy sauce. nih.govresearchgate.net This approach requires minimal sample preparation and can be fully automated for high-throughput analysis. nih.gov The method often incorporates cryogenic trapping to focus the analytes before they enter the GC column, enhancing sensitivity. nih.govresearchgate.net The use of a deuterium-labeled internal standard, such as d5-1,3-DCP, ensures precise quantification. nih.govnih.gov A reported automated headspace GC-MS technique for 1,3-DCP in soy sauce achieved a very low detection limit of 0.003 mg/kg. nih.govresearchgate.net

Solid-phase microextraction (SPME) is another advanced, solvent-free sample preparation technique that can be coupled with headspace analysis. nih.govsigmaaldrich.com In headspace SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. nih.govrsc.orgresearchgate.net Volatile organic compounds (VOCs) partition onto the fiber, which is then directly transferred to the GC injector for thermal desorption and analysis. nih.govsigmaaldrich.com This technique concentrates the analytes, leading to improved detection limits. It has been developed and optimized for the analysis of a wide range of VOCs from various matrices. wiley.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. It is the preferred method for the analysis of benzoic acid in many applications.

The determination of benzoic acid in beverages and food products is routinely performed using reversed-phase HPLC (RP-HPLC) coupled with an ultraviolet (UV) or a photodiode array (PDA) detector. thaiscience.info A typical method for benzoic acid in beverages uses a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate buffer and methanol, with detection at 234 nm. thaiscience.info The use of a PDA detector offers the advantage of acquiring the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. thaiscience.infonih.gov HPLC methods for benzoic acid are generally simple and rapid, with analysis times often under 5 minutes.

While GC-MS is more common for 1,3-dichloropropan-2-ol, HPLC methods have also been explored. pan.olsztyn.pl Due to its lack of a strong chromophore, direct UV detection of 1,3-DCP is challenging. Therefore, analysis requires pre-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule. This approach allows for screening in food and environmental samples using relatively inexpensive HPLC systems with UV or fluorescence detectors as an alternative to more complex GC-MS methods. pan.olsztyn.pl

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.4) / Methanol (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) |

| Detection Wavelength | 234 nm |

| Retention Time | ~1.82 min |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally high degree of selectivity and sensitivity for the analysis of trace compounds in highly complex matrices. frontiersin.orgnih.gov This technique is invaluable for food safety analysis, where low detection limits and unambiguous identification are required. frontiersin.org

For benzoic acid, isotope dilution LC-MS/MS methods have been developed for its accurate determination in beverages. researchgate.net In this approach, a stable isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid) is added to the sample. The sample is then analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the native analyte and the labeled standard in multiple reaction monitoring (MRM) mode. researchgate.net For benzoic acid, the transition of the deprotonated molecule [M-H]⁻ at m/z 121 to the fragment ion at m/z 77 is typically monitored. researchgate.net This technique minimizes matrix effects and provides highly accurate and precise quantification. researchgate.net

While specific LC-MS/MS applications for 1,3-dichloropropan-2-ol are less commonly reported than GC-MS methods, the principles of the technique are applicable. Given the challenges in its analysis due to potential interferences in complex food matrices, LC-MS/MS would offer significant advantages in terms of selectivity and reducing the need for extensive sample cleanup. The development of such methods would likely involve derivatization to improve ionization efficiency in the MS source.

On-line Monitoring Techniques for Crystallization and Reaction Processes

Process Analytical Technology (PAT) involves the use of on-line or in-line analytical tools to monitor and control manufacturing processes in real-time. mt.comeuropeanpharmaceuticalreview.comnih.gov This approach enables a better understanding of the process, ensuring consistent product quality and safety. researchgate.net

The crystallization of benzoic acid is a process that has been studied using various PAT tools. rsc.org Focused Beam Reflectance Measurement (FBRM) is a common in-situ probe-based technology that monitors particle size and count in real-time, providing critical information on nucleation and crystal growth. rsc.org Spectroscopic techniques like Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are also used to monitor the solute concentration in the solution phase, allowing for the real-time tracking of supersaturation, which is the driving force for crystallization. mt.comrsc.org

The synthesis of epichlorohydrin (B41342) via the dehydrochlorination of 1,3-dichloropropan-2-ol is a very rapid reaction, making it an ideal candidate for monitoring with advanced process technologies. researchgate.netabo.fi Kinetic investigations of this reaction have been performed in continuous milliscale and microscale tubular reactors. researchgate.netabo.firesearchgate.net These systems allow for precise control of residence times, which can be as short as a few seconds. researchgate.netabo.fi To study the kinetics of such fast reactions, on-line or rapid at-line analytical methods are essential to monitor the conversion of 1,3-DCP and the formation of epichlorohydrin in real-time. This allows for the rapid acquisition of kinetic data and the optimization of reaction conditions. researchgate.net

Emerging Research Perspectives and Interdisciplinary Considerations

Role in Sustainable Chemistry and Green Synthesis Approaches

The synthesis of benzoate (B1203000) esters has been a focal point for the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Traditional esterification methods often rely on strong mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste streams. mdpi.com In contrast, modern, sustainable approaches for producing benzoate esters offer environmentally benign alternatives.

Research into green synthesis has highlighted several promising methods applicable to benzoate production:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy input. For example, the synthesis of butyl benzoate using microwave assistance was completed in 6 minutes, compared to 45 minutes with conventional heating. ijsdr.org

Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium- or titanium-based solid acids and ion-exchange resins, can replace liquid acids. researchgate.netdergipark.org.tr These catalysts are easily separated from the reaction mixture, can be reused, and reduce the generation of acidic wastewater. mdpi.comdergipark.org.tr

Deep Eutectic Solvents (DES): DES can act as both a solvent and a catalyst, offering high efficiency and reusability. In the esterification of benzoic acid, a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride achieved high conversions (up to 88.3%) and provided a simple, environmentally friendly method for ester synthesis. dergipark.org.tr

| Method | Key Advantages | Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption | Synthesis of butyl benzoate | ijsdr.org |

| Solid Acid Catalysts | Reusable, non-corrosive, reduced waste | Synthesis of methyl benzoates using Zr/Ti catalysts | mdpi.comresearchgate.net |

| Deep Eutectic Solvents | Dual solvent-catalyst, high conversion rates, reusable | Esterification of benzoic acid with various alcohols | dergipark.org.tr |

While these methods present a sustainable pathway for the benzoate moiety, the incorporation of the 1,3-dichloropropan-2-ol (1,3-DCP) component introduces significant challenges from a green chemistry perspective. 1,3-DCP and its precursors are hazardous chlorinated compounds. nih.gov Their synthesis and use necessitate stringent process controls to prevent environmental release and worker exposure, complicating the goal of creating a truly "green" process.

Potential in Advanced Materials Design and Engineering (e.g., polymeric applications, specialty chemicals)

Benzoic acid and its derivatives are versatile building blocks in materials science. They are used as additives, modifiers, and monomers in the production of various polymers. For instance, benzoates can be incorporated into alkyd resins to enhance properties like drying speed, gloss, and hardness. Benzoic acid has also been studied for its ability to be included within the crystalline structures of polymers like syndiotactic polystyrene, creating specialized composite materials. mdpi.com

The introduction of a 1,3-dichloropropan-2-yl group to the benzoate structure could impart unique functionalities, opening avenues for its use in advanced materials and as a specialty chemical. Although direct research on polymers made from 1,3-dichloropropan-2-yl benzoate is absent, the properties of structurally similar compounds provide insight into its potential applications:

Flame Retardancy: The presence of chlorine atoms suggests a potential application as a flame retardant. A structurally related compound, tris(1,3-dichloro-2-propyl)phosphate (TDCPP), is a well-known flame retardant used extensively in polyurethane foams for furniture, insulation, and automotive applications. wikipedia.orgca.gov The dichloropropyl moiety in 1,3-dichloropropan-2-yl benzoate could confer similar flame-resistant properties to polymers it is blended with or incorporated into.

Specialty Chemical Intermediate: 1,3-DCP is a key intermediate in the industrial production of epichlorohydrin (B41342), a precursor to epoxy resins. nih.gov Similarly, 1,3-dichloropropan-2-yl benzoate could serve as a valuable intermediate. The ester group could act as a protecting group for the hydroxyl function of 1,3-DCP during other chemical transformations, or the entire molecule could be a precursor for synthesizing more complex molecules for pharmaceuticals or agrochemicals.

Cross-Disciplinary Insights from Environmental Science and Chemical Engineering

An interdisciplinary assessment of 1,3-dichloropropan-2-yl benzoate is crucial, particularly given the environmental and toxicological profiles of chlorinated organic compounds.

From an environmental science perspective, the primary concern is the potential for persistence, bioaccumulation, and toxicity. 1,3-DCP is a known contaminant found in food and water and is classified as a potential carcinogen. nih.gov Related chlorinated flame retardants like TDCPP are ubiquitous environmental contaminants detected in indoor dust, wildlife, and human tissues, including breast milk and blood plasma. nih.govnih.gov Human exposure to TDCPP has been linked to various adverse health effects. nih.gov Given this context, the environmental fate of 1,3-dichloropropan-2-yl benzoate would be a critical area of study. Its potential to hydrolyze back to benzoic acid and the more hazardous 1,3-DCP would need to be assessed to understand its environmental risk profile.

From a chemical engineering standpoint, the production of 1,3-dichloropropan-2-yl benzoate would require careful process design and control. The synthesis of 1,3-DCP itself involves hazardous materials and reactions that must be managed to ensure safety and prevent releases. nih.govgoogle.com The esterification reaction to form the final product would necessitate optimizing conditions to achieve high yield and selectivity while handling chlorinated compounds safely. Furthermore, process engineers would be responsible for developing and implementing effective waste treatment strategies. Effluents from production could contain unreacted 1,3-DCP and other chlorinated byproducts, requiring specialized treatment methods to prevent the contamination of water and soil. nih.gov

| Compound | Key Properties/Roles | Relevance to 1,3-dichloropropan-2-yl benzoate |

|---|---|---|

| Benzoic Acid | Preservative, chemical intermediate for plasticizers, resins, and dyes. | Forms the carboxylate backbone of the ester; contributes to potential applications in polymers. |

| 1,3-Dichloropropan-2-ol (1,3-DCP) | Intermediate for epichlorohydrin; known environmental contaminant and potential carcinogen. | Provides the chlorinated alcohol moiety; raises environmental and safety concerns while suggesting potential for flame retardancy. |

| Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) | Organophosphate flame retardant; persistent environmental pollutant with health risks. | Structurally similar dichloropropyl groups suggest potential application as a flame retardant. |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing benzoic acid and 1,3-dichloropropan-2-ol as individual compounds or combined derivatives?

- Methodological Answer :

- Benzoic Acid : Synthesized via oxidation of toluene derivatives (e.g., using KMnO₄ under acidic conditions) or via hydrolysis of benzotrichloride.

- 1,3-Dichloropropan-2-ol : Prepared by chlorination of glycerol derivatives or nucleophilic substitution of epichlorohydrin. For combined derivatives (e.g., esters), acid-catalyzed esterification with benzoic acid requires controlled conditions (e.g., H₂SO₄ catalyst, reflux in anhydrous toluene).

- Key Considerations : Monitor reaction progress via TLC or FT-IR for ester C=O stretch (~1700 cm⁻¹). Purify using column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic methods (IR, NMR) distinguish between benzoic acid and its derivatives with 1,3-dichloropropan-2-ol?

- Methodological Answer :

- IR Spectroscopy : Benzoic acid shows O-H stretch (~2500-3000 cm⁻¹ broad) and C=O stretch (~1680 cm⁻¹). Ester derivatives exhibit C=O at ~1720 cm⁻¹ and absence of carboxylic O-H. Chlorinated alcohols show C-Cl stretches (550-850 cm⁻¹) .

- ¹H NMR : Benzoic acid’s aromatic protons resonate at δ 7.4-8.0 ppm. In ester derivatives, the alcohol’s CHCl₂ groups appear as multiplets (δ 4.0-5.5 ppm).

- Validation : Cross-reference with computational IR/NMR data (e.g., NIST Chemistry WebBook for benzoic acid) .

Advanced Research Questions

Q. How do chlorine substituents influence the acidity of 1,3-dichloropropan-2-ol in comparison to non-chlorinated alcohols?

- Methodological Answer :

- Acidity Mechanism : Chlorine’s electron-withdrawing inductive effect stabilizes the conjugate base of 1,3-dichloropropan-2-ol, increasing acidity (pKa ~8-10) compared to propan-2-ol (pKa ~19).

- Experimental Validation : Titrate with NaOH to determine pKa. Compare with analogs (e.g., 2-chloroethanol, pKa ~12.3) .

- Computational Support : Use DFT calculations (e.g., Gaussian) to model charge distribution in the deprotonated form .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of chlorinated benzoic acid derivatives?

- Methodological Answer :

- Data Reconciliation : Cross-check CAS registry entries (e.g., PubChem, EPA DSSTox) for 3,5-dichloro-4-hydroxybenzoic acid (mp ~192–196°C). Discrepancies may arise from impurities or polymorphic forms.

- Experimental Replication : Recrystallize from ethanol/water and characterize via DSC. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies optimize reaction yields in esterification between benzoic acid and chlorinated alcohols under varying pH/temperature?

- Methodological Answer :

- Condition Screening : Use a factorial design to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 80°C |

| Catalyst (H₂SO₄) | 1–5 mol% | 3 mol% |

| Solvent | Toluene vs. DCM | Toluene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products